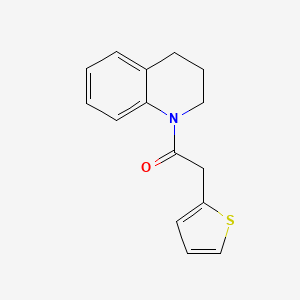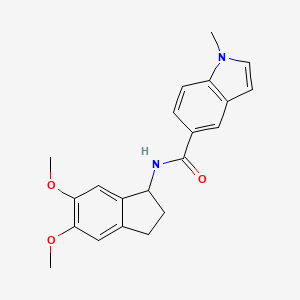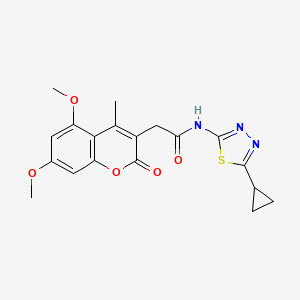![molecular formula C17H14F3N5OS B11016467 (2-methyl-4-phenyl-1,3-thiazol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone](/img/structure/B11016467.png)
(2-methyl-4-phenyl-1,3-thiazol-5-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’ve mentioned is a complex heterocyclic organic molecule. Let’s break it down:
Chemical Reactions Analysis
The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific functional groups present. Major products formed from these reactions would vary based on the reaction type and substituents.
Scientific Research Applications
Thiazole derivatives have been explored for their diverse biological activities. While I don’t have direct information on this specific compound, similar thiazoles have been used in the following areas:
Antimicrobial Agents: Thiazoles exhibit antimicrobial properties, making them potential candidates for drug development.
Antitumor and Cytotoxic Activity: Some thiazoles show promising effects against cancer cells.
Antifungal Agents: Thiazoles have been investigated as antifungal drugs.
Biological Research: Thiazoles may serve as tools in biological studies due to their unique properties.
Mechanism of Action
Again, the precise mechanism of action for this compound remains elusive. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, thiazoles share structural similarities with other heterocyclic molecules
Properties
Molecular Formula |
C17H14F3N5OS |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
(2-methyl-4-phenyl-1,3-thiazol-5-yl)-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C17H14F3N5OS/c1-10-21-13(11-5-3-2-4-6-11)14(27-10)15(26)24-7-8-25-12(9-24)22-23-16(25)17(18,19)20/h2-6H,7-9H2,1H3 |
InChI Key |
KSPNLJGZDUFWEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)N2CCN3C(=NN=C3C(F)(F)F)C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


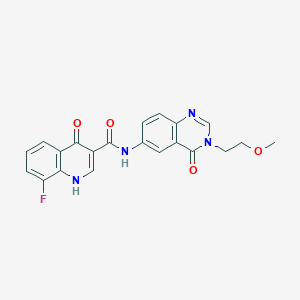
![9-(4-fluorophenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11016390.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11016396.png)
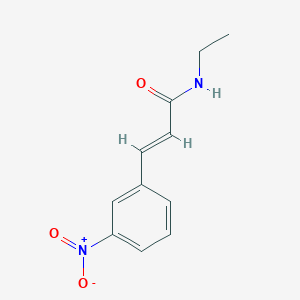
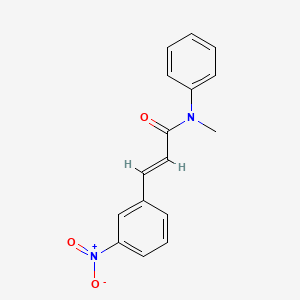
![N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B11016426.png)

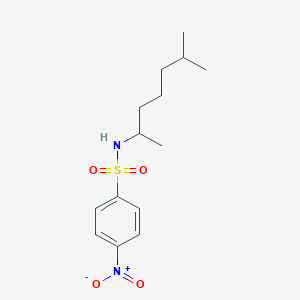
![4-chloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-nitrobenzamide](/img/structure/B11016443.png)
![N-(4-(tert-butyl)thiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11016457.png)
